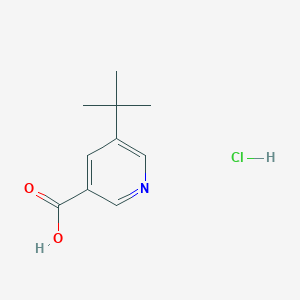

5-(tert-Butyl)nicotinic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

In the first paper, a related compound, methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate, was synthesized starting from 2-mercaptonicotinic acid and 2,6-di-tert-butyl-4-hydroxy-benzylalcohol . The synthesis involved a hydrazination step, which is a common method for preparing acyl hydrazides. However, the expected product was not obtained due to an unexpected C–S bond cleavage, leading to different compounds . This suggests that the synthesis of tert-butyl substituted nicotinic acids can be complex and may lead to unexpected reactions.

Molecular Structure Analysis

The second paper does not directly discuss 5-(tert-Butyl)nicotinic acid hydrochloride but describes the synthesis and molecular structure of a different compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . The structure was determined using single crystal X-ray diffraction analysis, which is a common technique for determining the molecular structure of crystalline compounds. This information is relevant as it highlights the importance of structural analysis in understanding the properties of tert-butyl substituted compounds .

Chemical Reactions Analysis

The unexpected C–S bond cleavage observed in the first paper indicates that the chemical reactions involving tert-butyl substituted nicotinic acids can be unpredictable . The study's kinetic and computational DFT studies aimed to propose a rational mechanism for the observed reaction, which is crucial for understanding the reactivity and stability of such compounds .

Physical and Chemical Properties Analysis

While the papers provided do not directly analyze the physical and chemical properties of 5-(tert-Butyl)nicotinic acid hydrochloride, they do offer insights into related compounds. For instance, the second paper mentions the recrystallization of the synthesized compound and provides details such as the crystal system, space group, and density . These details are important for understanding the physical properties of similar tert-butyl substituted compounds.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

5-(tert-Butyl)nicotinic acid hydrochloride derivatives have been investigated for their potential in developing new herbicides. Research has identified certain derivatives exhibiting excellent herbicidal activity against various weeds, such as bentgrass and duckweed, highlighting the utility of 5-(tert-Butyl)nicotinic acid hydrochloride in agricultural sciences for weed management. The structure-activity relationships derived from these studies could inform the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Receptor Mediation and Anti-lipolytic Effect

Nicotinic acid, from which 5-(tert-Butyl)nicotinic acid hydrochloride is derived, has been used as a lipid-lowering drug. It operates through receptors such as PUMA-G and HM74 to mediate its anti-lipolytic effect in adipose tissue. This interaction inhibits lipolysis by reducing cyclic adenosine monophosphate (cAMP) accumulation, demonstrating the compound's relevance in medical research related to dyslipidemia and metabolic disorders (S. Tunaru et al., 2003).

Imaging of Nicotinic Acetylcholine Receptors

5-(tert-Butyl)nicotinic acid hydrochloride derivatives have been explored for their potential in imaging nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various neurological diseases and conditions such as Alzheimer's and Parkinson's diseases. The synthesis of derivatives for radiolabeling presents a method for in vivo imaging of nAChRs, which can aid in diagnosing and understanding the mechanisms of these diseases (Jin Jian-nan, 2006).

Industrial Applications in Nicotinic Acid Production

The synthesis and industrial applications of nicotinic acid, to which 5-(tert-Butyl)nicotinic acid hydrochloride is closely related, have also been explored. Methods for producing nicotinic acid with potential industrial applications emphasize green chemistry and environmental sustainability. This research is crucial for the production of nicotinic acid in a manner that reduces environmental impact, illustrating the compound's significance in industrial chemistry (Dawid Lisicki et al., 2022).

Safety and Hazards

The safety information for 5-(tert-Butyl)nicotinic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

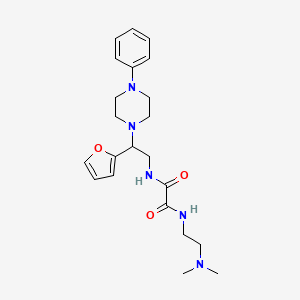

IUPAC Name |

5-tert-butylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-7(9(12)13)5-11-6-8;/h4-6H,1-3H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNSUDUYMOUGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)nicotinic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)

![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)